Hexaethylene glycol monophosphate

描述

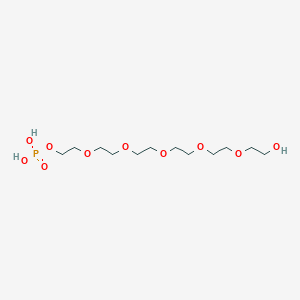

Hexaethylene glycol monophosphate (HEGMP) is a polyethylene glycol (PEG) derivative featuring a six-ethylene glycol chain terminated with a phosphate group. This compound is primarily utilized in biochemical and molecular biology applications due to its hydrophilic properties and ability to act as a spacer or linker in nucleic acid probes and enzymatic assays. For instance, hexaethylene glycol (HEG) linkers are incorporated into DNA probes to reduce nonspecific interactions and background fluorescence while maintaining hybridization efficiency . The phosphate group enhances solubility in aqueous environments and facilitates phosphorylation reactions, making HEGMP valuable in nucleotide chemistry and RNA primer extension studies .

属性

分子式 |

C12H27O10P |

|---|---|

分子量 |

362.31 g/mol |

IUPAC 名称 |

2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl dihydrogen phosphate |

InChI |

InChI=1S/C12H27O10P/c13-1-2-17-3-4-18-5-6-19-7-8-20-9-10-21-11-12-22-23(14,15)16/h13H,1-12H2,(H2,14,15,16) |

InChI 键 |

PTMCGHPIYOSATH-UHFFFAOYSA-N |

SMILES |

C(COCCOCCOCCOCCOCCOP(=O)(O)O)O |

规范 SMILES |

C(COCCOCCOCCOCCOCCOP(=O)(O)O)O |

产品来源 |

United States |

科学研究应用

Biochemical Applications

1.1 RNA Synthesis and Modification

Hexaethylene glycol monophosphate is utilized in the synthesis of modified nucleotides, which play a crucial role in the enzymatic incorporation into RNA. Research has demonstrated that hexaethylene glycol guanosine nucleotides can be synthesized and effectively incorporated into RNA strands using T7 RNA polymerase. This process allows for the introduction of reactive groups at the 5' end of RNA, enabling further chemical modifications that are essential for various biochemical applications, including drug development and genetic engineering .

1.2 Surface Modification and Stability Studies

HEG-MP is employed in the formation of self-assembled monolayers (SAMs) on gold surfaces. These SAMs are significant for studying the stability and conformational changes of surface coatings under different environmental conditions. For instance, studies have shown that hexaethylene glycol SAMs can inhibit biofouling on surfaces, making them valuable in marine applications where algae growth needs to be controlled . The stability of these coatings is critical for long-term applications in biomedical devices and sensors.

Biomedical Applications

2.1 Tissue Engineering

In tissue engineering, this compound is used to create hydrogels that mimic the extracellular matrix. These hydrogels provide a supportive environment for cell growth and differentiation. Research indicates that HEG-MP-based hydrogels can be tailored to control degradation rates and mechanical properties, making them suitable for various tissue engineering applications, including cartilage and bone regeneration .

2.2 Drug Delivery Systems

HEG-MP is also explored as a component in drug delivery systems. Its ability to form hydrophilic networks allows for the encapsulation of therapeutic agents, providing controlled release profiles. This property is particularly beneficial for delivering hydrophobic drugs that require solubilization for effective therapeutic action .

Material Science Applications

3.1 Coatings and Surface Treatments

The use of this compound in coatings extends to anti-fogging and anti-corrosive applications. Its hydrophilic nature helps maintain surface clarity in optical devices and prevents corrosion in metal surfaces exposed to harsh environments . The versatility of HEG-MP allows it to be incorporated into various formulations to enhance material performance.

Case Studies

相似化合物的比较

Structural and Functional Differences

Key Compounds Compared:

Monoethylene Glycol (MEG)

Diethylene Glycol Monohexyl Ether

Hexaethylene Glycol Monododecyl Ether

Macrocyclic Polyether-Diesters (e.g., Hexaethylene Glycol-Based Macrocycles)

Table 1: Comparative Properties of HEGMP and Analogues

| Property | Hexaethylene Glycol Monophosphate (HEGMP) | Monoethylene Glycol (MEG) | Diethylene Glycol Monohexyl Ether | Hexaethylene Glycol Monododecyl Ether | Macrocyclic Hexaethylene Glycol Diester |

|---|---|---|---|---|---|

| Molecular Formula | C₁₂H₂₅O₁₀P | C₂H₆O₂ | C₁₀H₂₂O₃ | C₂₄H₅₀O₇ | C₂₈H₄₈O₁₄ (varies by substitution) |

| Functional Group | Phosphate-terminated | Diol | Ether | Ether | Diester |

| Primary Use | Nucleic acid probes, enzymatic assays | Antifreeze, solvent | Surfactant, solvent | Surfactant, plant extract component | Ionophores, supramolecular chemistry |

| Solubility | High (aqueous) | Miscible with water | Moderate (organic solvents) | Low (hydrophobic tail dominates) | Low (macrocyclic structure) |

| Toxicity | Low (limited data) | High (oral LD₅₀: 4.7 g/kg) | Moderate (skin/eye irritant) | Low (limited absorption) | Not well characterized |

Key Research Findings

A. Linker Performance in DNA Probes

- HEGMP vs. Shorter PEG Linkers: In DNA probes, HEGMP's hexaethylene glycol chain reduces background fluorescence compared to shorter linkers (e.g., six-atom chains). However, hybridization signals drop by 20–30% with shorter linkers due to increased quenching by nucleotide sequences. HEGMP balances signal-to-background ratios (S/B improved 1.4–1.9-fold) by minimizing nonspecific interactions .

- Quenching Mechanisms: The phosphate group in HEGMP mitigates undesired interactions (e.g., G-quenching by terminal guanosine) observed in probes with ether-linked glycols .

B. Chemical Stability and Reactivity

- Phosphate vs. Ether/Ester Derivatives : HEGMP’s phosphate group enhances hydrolytic stability compared to ester-based macrocycles (e.g., those derived from isophthaloyl chloride), which may degrade under basic conditions .

- Enzymatic Compatibility : HEGMP’s structure is compatible with enzyme-free RNA primer extension assays, where its phosphate group participates in template-directed nucleotide addition .

D. Toxicological Profiles

- HEGMP vs. MEG: Monoethylene glycol (MEG) exhibits high acute toxicity (oral LD₅₀: 4.7 g/kg) and targets organs like kidneys, whereas HEGMP’s larger size and phosphate group likely reduce absorption and toxicity .

准备方法

Reaction Protocol

-

Activation : HEG is dissolved in anhydrous acetonitrile and treated with 2-cyanoethyl tetraisopropylphosphoramidite (1.5–2.0 equivalents) in the presence of 1-tetrazole (0.45 M). The reaction proceeds at room temperature for 45–60 minutes, forming a phosphite triester intermediate.

-

Oxidation : The intermediate is oxidized with 0.02 M iodine in tetrahydrofuran (THF)/water (98:2 v/v) to yield the phosphate triester.

-

Deprotection : The cyanoethyl group is removed via β-elimination using concentrated aqueous ammonia (28–30%) at 55°C for 12 hours, yielding HEGMP.

Key Parameters

-

Challenges : Competing di- or triphosphorylation requires stoichiometric control of the phosphoramidite reagent.

Direct Polycondensation with Phosphoric Acid

This method, adapted from ethylene glycol phosphate ester synthesis, involves the condensation of HEG with orthophosphoric acid () under high-temperature conditions.

Reaction Protocol

-

Dehydration : Anhydrous (85% w/w) is mixed with HEG (1:1 molar ratio) and heated to 160–180°C under nitrogen. Promoters such as MgO (0.5–1.0 wt%) or ZnO (0.1–0.3 wt%) are added to accelerate esterification.

-

Reaction Monitoring : Water is removed via azeotropic distillation with heptane, driving the equilibrium toward phosphate ester formation.

-

Neutralization : The crude product is neutralized with potassium hydroxide () or ammonia to pH 3–4, followed by dialysis against deionized water to remove inorganic salts.

Key Parameters

-

By-products : Up to 15% diphosphate esters due to residual water.

-

Scalability : Suitable for industrial-scale production but requires precise temperature control to avoid HEG degradation.

Tosyl-Activated Intermediate Method

This approach leverages tosylation to enhance the reactivity of HEG’s terminal hydroxyl group, enabling selective phosphorylation.

Reaction Protocol

-

Tosylation : HEG is treated with tosyl chloride (1.2 equivalents) in pyridine at 0°C for 4 hours, yielding the tosyl-HEG intermediate.

-

Phosphorylation : The tosyl group is displaced by reaction with trisodium phosphate () in dimethylformamide (DMF) at 80°C for 8 hours.

-

Purification : Unreacted salts are removed by ion-exchange chromatography (Dowex 50WX8 resin), followed by lyophilization.

Key Parameters

-

Selectivity : Monophosphate selectivity exceeds 90% due to steric hindrance from the tosyl group.

-

Drawbacks : Multi-step synthesis increases production time and cost.

Enzymatic Phosphorylation

Recent advances employ kinases to phosphorylate HEG under mild conditions, though this method remains experimental.

Reaction Protocol

-

Substrate Preparation : HEG is dissolved in Tris-HCl buffer (pH 7.5) with adenosine triphosphate (ATP, 5 mM).

-

Enzyme Addition : Polyphosphate kinase (PPK, 10 U/mL) is added, and the reaction is incubated at 37°C for 24 hours.

-

Product Isolation : The enzyme is denatured by heating (70°C, 10 min), and HEGMP is purified via size-exclusion chromatography.

Key Parameters

Comparative Analysis of Methods

The table below summarizes critical metrics for each synthesis route:

| Method | Yield (%) | Purity (%) | Scalability | Selectivity |

|---|---|---|---|---|

| Phosphoramidite | 70–85 | >95 | Lab-scale | High |

| Polycondensation | 60–75 | 80–90 | Industrial | Moderate |

| Tosyl-Activated | 55–65 | 85–90 | Lab-scale | High |

| Enzymatic | 30–40 | 70–80 | Pilot-scale | Low |

Optimization Strategies and Challenges

Enhancing Monophosphate Selectivity

Purification Techniques

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for hexaethylene glycol monophosphate, and how can purity be validated?

- Methodological Answer : Synthesis typically involves coupling phosphate precursors with hexaethylene glycol under anhydrous conditions. For example, macrocyclic esters can be synthesized using acyl chlorides (e.g., isophthaloyl chloride) and glycols, as demonstrated in the preparation of terephthalate derivatives with hexaethylene glycol . Purity validation should employ 13C NMR spectroscopy to assess segmental mobility and detect impurities, similar to methods used for n-dodecyl octaethylene glycol monoether . Additionally, X-ray diffraction (1.7 Å resolution) can confirm crystalline structure integrity, as applied in structural studies of related oligoethylene glycol derivatives .

Q. Which spectroscopic techniques are most effective for characterizing molecular interactions of this compound in aqueous solutions?

- Methodological Answer : 13C and 1H NMR are critical for analyzing segmental motions and micelle formation dynamics. For instance, 13C spin-lattice relaxation time (τx) measurements revealed mobility differences in hydrophobic vs. hydrophilic regions of nonionic surfactants, providing insights into micellar organization . Fluorescence spectroscopy is also valuable; studies on DNA probes with hexaethylene glycol linkers demonstrated how spacer length affects background fluorescence and hybridization signals (e.g., S/B ratios improved by 1.4–1.9-fold with shorter linkers) .

Q. What are the critical considerations for ensuring reproducibility in assays involving this compound with fluorescent tags?

- Methodological Answer : Standardize linker chemistry and fluorescent tag placement. For example, FAM-labeled probes with hexaethylene glycol linkers exhibit reduced nonspecific quenching but require optimization to balance signal intensity and background (Table 4A vs. 4B in ). Conduct sequence-specific quenching tests to identify interference, as 5'-guanosine residues can disproportionately reduce hybridization signals .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on the micellization behavior of hexaethylene glycol derivatives under varying solvent conditions?

- Methodological Answer : Contradictions may arise from solvent polarity or concentration effects. Use comparative NMR relaxation studies to measure τx changes in different solvents. For example, micelle formation in aqueous media restricts molecular tumbling, reducing τx for all carbons in surfactants, whereas hexaethylene glycol alone shows no significant τx variation . Contrast these results with dynamic light scattering (DLS) to correlate micelle size with solvent conditions.

Q. What experimental strategies minimize nonspecific interactions when using this compound in nucleic acid probe design?

- Methodological Answer : Optimize linker length and phosphate group positioning. Shorter linkers (e.g., six-atom) reduce background fluorescence but may lower hybridization signals by 20–30% . To mitigate sequence-specific quenching (e.g., G-quenching), test spacer groups like hexaethylene glycol, which reduces steric hindrance and electronic interference . Validate designs using absorption spectra and hybridization efficiency assays under controlled salt concentrations.

Q. How do structural modifications at the phosphate group influence hydrodynamic properties in membrane protein stabilization?

- Methodological Answer : Introduce polar modifications (e.g., hydroxyl groups) to enhance hydrophilic interactions. Studies on hexaethylene glycol monohexadecyl ether demonstrate that hydrophilic heads improve protein solubilization for techniques like X-ray crystallography . Use dynamic light scattering (DLS) to monitor hydrodynamic radius changes upon phosphate modification, correlating with stabilization efficacy in lipid bilayers.

Q. What analytical frameworks address discrepancies in segmental mobility data for hexaethylene glycol derivatives in micellar vs. non-micellar states?

- Methodological Answer : Apply paramagnetic relaxation enhancement (PRE) with Mn²+ ions to probe micelle structure, as done for nonionic surfactants . Analyze τx data to differentiate between restricted tumbling (micellar state) and free motion (monomeric state). For example, carbons near the hydrophobic-hydrophilic interface exhibit greater mobility restrictions, while terminal groups retain fluidity .

Data-Driven Insights from Key Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。